methyl (2S)-2-amino-2-(3-bromophenyl)acetate
Description
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI Key |
UMYOROLJNUQQTA-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2-(3-bromophenyl)acetate typically involves the bromination of phenylalanine derivatives. One common method is the bromination of methyl 2-phenylacetate followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Amination: Ammonia or primary amines in the presence of a base.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupled Products: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A bromine atom at the meta-position of the phenyl ring.
- Methyl ester and amino functional groups on the α-carbon, enabling versatile reactivity in nucleophilic substitutions, condensations, and coupling reactions .
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: Bromine Substitution
Impact of Halogen Position :
- 3-Bromo : Balances electronic effects (moderate electron-withdrawing) and steric hindrance, ideal for diverse synthetic pathways .
- 4-Bromo : Linear structure facilitates planar interactions in crystal packing, enhancing stability in solid-state formulations .
- 2-Bromo-4-Fluoro : Synergistic electron-withdrawing effects improve reactivity in Pd-catalyzed cross-couplings .
Functional Group Variations
Electronic and Steric Effects :
- Methoxy (-OCH₃) : Enhances solubility in polar solvents but reduces electrophilicity, limiting use in SNAr reactions .
- Hydroxyl (-OH) : Facilitates hydrogen bonding in crystal lattices, improving thermal stability .
- Iodo (-I) : Heavy atom effect useful in X-ray crystallography and targeted radiotherapy .
Ester Group and Salt Form Variations
Impact of Ester and Enantiomer :
- Methyl vs. Ethyl Esters : Methyl esters hydrolyze faster under basic conditions, favoring lab-scale synthesis; ethyl esters offer better stability in vivo .
- (S)- vs. (R)-Configuration : (S)-enantiomers dominate pharmaceutical applications due to preferential binding to biological targets (e.g., penicillin-binding proteins) .
Heterocyclic and Complex Derivatives
Biological Activity
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by an amino acid-like backbone and a bromophenyl substituent, allows it to engage selectively with various biological targets, influencing numerous biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H10BrNO2
- Molecular Weight : 280.54 g/mol
- Structural Features :
- An amino group that facilitates interactions with enzymes and receptors.
- A bromophenyl moiety that enhances hydrophobic interactions and selectivity for biological targets.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor signaling. The bromophenyl group allows for selective binding to specific enzymes, influencing various biochemical pathways. Key interactions include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of target proteins.
- Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions, increasing binding affinity to lipid bilayers and membrane proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Modulation : The compound has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the target.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer effects. For instance, related compounds with similar structural features have demonstrated effective binding to tubulin, inhibiting cancer cell proliferation in vitro .
- Neuropharmacological Effects : The compound has been explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB), making it a candidate for further investigation in neuropharmacology.
Case Study 1: Anticancer Activity
A study conducted on related compounds indicated that those with a bromophenyl substituent exhibited potent anticancer activity against specific cancer cell lines. For example, compounds sharing structural similarities with this compound showed effective binding at the tubulin–combretastatin A-4 site, with docking scores ranging from -6.502 to -8.341 kcal/mol . These findings suggest a promising avenue for developing new anticancer agents.
Case Study 2: Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can modulate enzyme activities relevant to metabolic pathways. For instance, its interaction with specific metabolic enzymes could alter substrate availability or product formation, impacting overall metabolic rates.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-bromoacetate | Bromine substituent | Moderate enzyme inhibition |
| Methyl 3-bromophenylacetate | Bromine on different phenyl position | Limited anticancer activity |
| Methyl (2R)-2-amino-2-(4-bromophenyl)acetate | Different bromine positioning | Similar mechanism of action |
This compound stands out due to its unique combination of amino and bromophenyl groups, which confer distinct chemical reactivity and biological activity compared to closely related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
